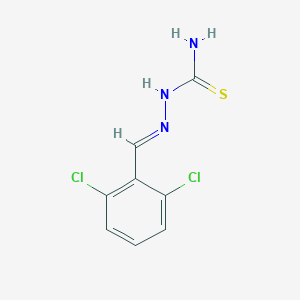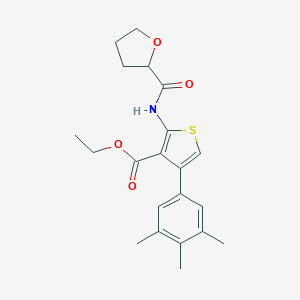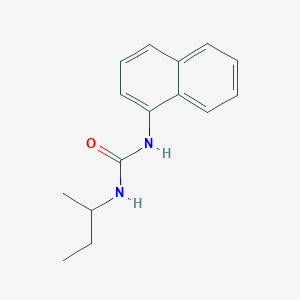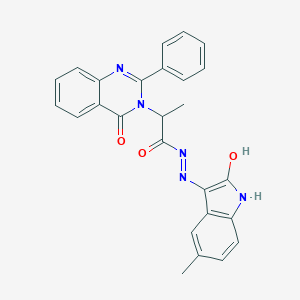![molecular formula C12H16N2O5S2 B363105 N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide CAS No. 446277-45-8](/img/structure/B363105.png)
N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide” is a chemical compound with the molecular formula C12H16N2O5S2 . It is a product for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H16N2O5S2 . This indicates that it contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .Applications De Recherche Scientifique
Environmental Degradation and Biotoxicity
Advanced Oxidation Processes (AOPs) have been employed to treat water contaminants, including acetaminophen, from which N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide can be derived. Research into the degradation pathways, biotoxicity, and by-products of acetaminophen degradation has highlighted the environmental impact and potential risks associated with these compounds. By-products such as hydroquinone, benzoquinone, and acetamide have been identified, with specific focus on their mutagenic and toxic properties to ecosystems (Qutob et al., 2022).
Medicinal Chemistry and Biological Activity
Sulfonamides, including structures similar to this compound, have been extensively explored for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. These studies have contributed to the understanding of the mechanism of action, structure-activity relationships, and the development of new bioactive substances (Azevedo-Barbosa et al., 2020).
N-acetylcysteine in Psychiatry
While not directly related to this compound, the research on N-acetylcysteine (NAC) in psychiatric disorders provides insight into the broader applicability of sulfur-containing compounds in medicine. NAC has shown potential in treating disorders such as addiction, schizophrenia, and bipolar disorder by modulating glutamatergic, neurotropic, and inflammatory pathways (Dean et al., 2011).
Antitumor Agents
The sulfonamide subunit, closely related to the structure of interest, has been highlighted for its significance in the planning and synthesis of future drugs, particularly for its potential antitumor properties. The chemical simplicity and diversity of sulfonamides have been leveraged to explore various derivatives with significant biological activities (Elgemeie et al., 2019).
Antibacterial Applications
The role of sulfonamides in antibacterial therapy has been revisited, emphasizing their enduring importance in treating bacterial infections. The review of patents and scientific literature between 2008 and 2012 sheds light on the ongoing innovation and development of new sulfonamide compounds for various therapeutic applications (Carta et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c1-9(15)13-10-2-4-12(5-3-10)21(18,19)14-11-6-7-20(16,17)8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLLJVXKUITENX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3-methylthiourea](/img/structure/B363024.png)

![2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B363051.png)


![1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone](/img/structure/B363061.png)

![(E)-3-[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]prop-2-enoic acid](/img/structure/B363081.png)

![2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole](/img/structure/B363091.png)

![N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B363097.png)
![ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B363099.png)
